molecular formula C11H8BrNO B1373876 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one CAS No. 894854-73-0

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one

Cat. No. B1373876
M. Wt: 250.09 g/mol
InChI Key: NANYLNYMOOKXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H8BrNO . It has a molecular weight of 250.09 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of quinoxaline derivatives, which are essential intermediates to obtain drugs like Erdafitinib, has been achieved using 2-bromo-1-aryl-1-ethanone as raw materials .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(isoquinolin-1-yl)ethan-1-one” consists of an isoquinoline group attached to an ethanone group with a bromine atom .

Scientific Research Applications

Synthesis of Pyrrolo[2,1-a]isoquinolines

Isoquinoline, including derivatives like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, reacts with ethyl bromopyruvate to produce dialkyl 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates or ethyl 2-[2,3-diaryloylpyrrolo[2,1-a]isoquinoline-1-yl]-2-oxoacetates. This synthesis offers good yields and showcases the utility of isoquinoline derivatives in creating complex heterocyclic compounds (Yavari, Hossaini, & Sabbaghan, 2006).

Palladium-Catalyzed C-H Activation

A study on the cross-coupling strategy of palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation demonstrates the synthesis of isoquinolin-1(2H)-ones. This research highlights the versatility of α-bromo ketones, like 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one, in forming various derivatives in moderate to good yields (Xie et al., 2018).

Tandem Dehydrogenative α-Arylation Reaction

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one can be synthesized via a tandem reaction involving 2-alkynylbenzaldoximes and propargylic alcohols. This process, employing 2-alkynylbenzaldoximes as a precursor, leads to the formation of α-(4-bromo-isoquinolin-1-yl)-propenone skeletons, showcasing the compound's potential in complex organic syntheses (Alatat et al., 2022).

Generation of 1-(Isoquinolin-1-yl)guanidines

The generation of 1-(4-bromoisoquinolin-1-yl)guanidines through a multi-component reaction, involving bromine and other reactants, illustrates another facet of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one's applications. This process results in compounds that can be further modified via palladium-catalyzed Suzuki–Miyaura coupling reaction (Ye, Chen, Wang, & Wu, 2012).

Prodrug Development for Drug Delivery

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one derivatives are investigated for their potential as prodrug systems. The biomimetic reduction of these compounds can trigger the release of active pharmaceutical ingredients, offering a strategy for targeted drug delivery to specific tissues like hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

properties

IUPAC Name

2-bromo-1-isoquinolin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANYLNYMOOKXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one

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